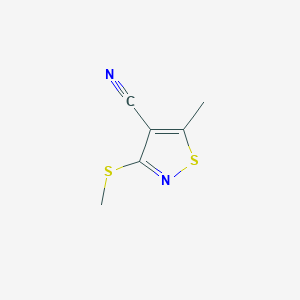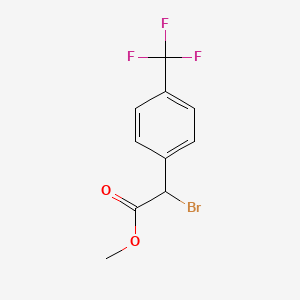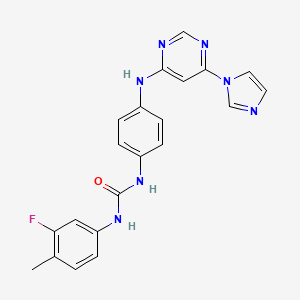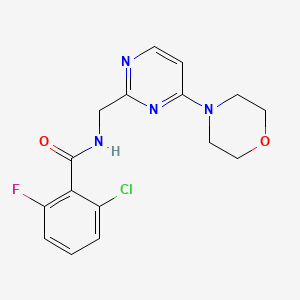
2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, also known as PF-06463922, is a novel small-molecule inhibitor of the receptor tyrosine kinase (RTK) c-MET. It is currently being investigated as a potential therapeutic agent for various types of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research into luminescent properties and photo-induced electron transfer has highlighted the significance of compounds with specific substituents, such as piperazine, which could relate to the structural considerations of "2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide" in similar applications. For instance, novel piperazine substituted naphthalimide compounds were synthesized to study their fluorescence and potential as pH probes, demonstrating how substituents can influence luminescent properties and electron transfer mechanisms (Gan, Chen, Chang, & Tian, 2003).
Novel GPR39 Agonists Discovery
In the discovery and characterization of novel GPR39 agonists, previously described kinase inhibitors were identified as potent and selective agonists, showcasing the role of specific chemical structures in targeting G protein-coupled receptors. This research underlines the potential of chemical compounds, including those with morpholinopyrimidinyl methyl benzamide structures, in modulating receptor activity and signaling pathways (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial Activity Screening
The synthesis and screening of microbial activities of fluorinated Morpholine containing benzamide derivatives were reported, highlighting the antimicrobial potential of such compounds. This research illustrates the applicability of fluorinated benzamide derivatives, including those with morpholine and pyrimidinyl groups, in developing new antimicrobial agents (Patharia, Raut, Dhotre, & Pathan, 2020).
Anticonvulsant Activity Exploration
Studies on the synthesis of novel enaminones from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, have revealed potent anticonvulsant activities. This suggests that compounds structurally related to "2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide" could be explored for their potential in treating neurological disorders (Edafiogho et al., 1992).
Future Directions
It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-11-2-1-3-12(18)15(11)16(23)20-10-13-19-5-4-14(21-13)22-6-8-24-9-7-22/h1-5H,6-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUOBPHGOUJSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)
![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)
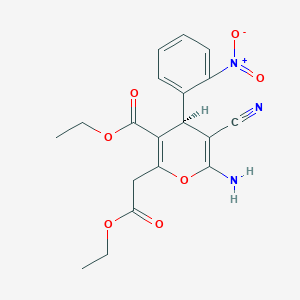
![6-(4-Benzylsulfonyl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523489.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2523490.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)
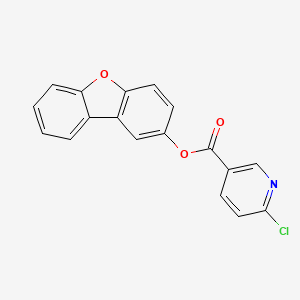
![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)
